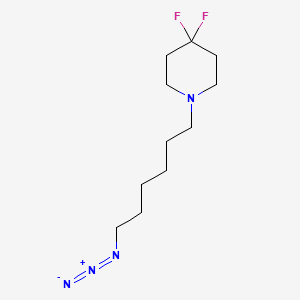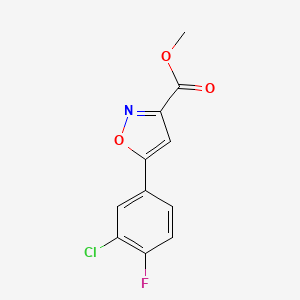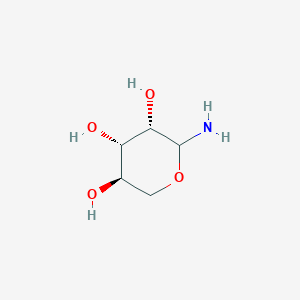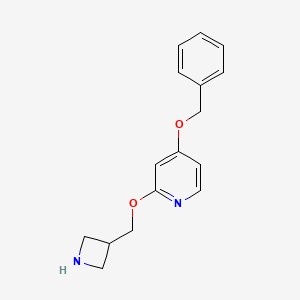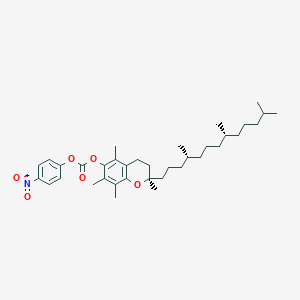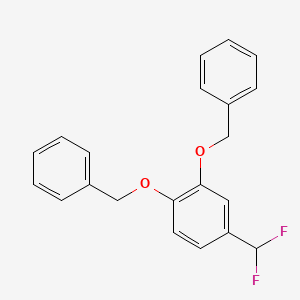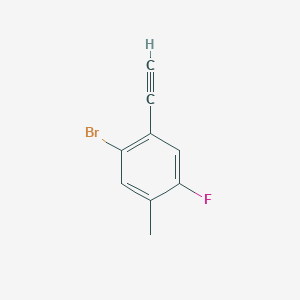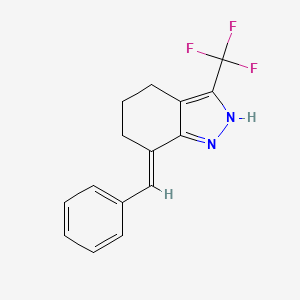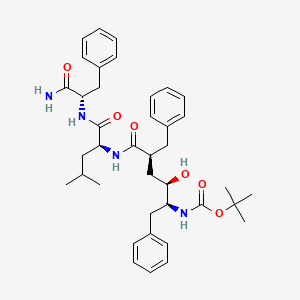
(5S)-(t-Butoxycarbonylamino)-6-phenyl-(4R)hydroxy-(2R)benzylhexanoyl)-L-leu-L-phe-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-685,458 is a potent and selective inhibitor of γ-secretase, an enzyme complex involved in the cleavage of various type-I membrane proteins. This compound is particularly significant in the study of Alzheimer’s disease due to its ability to inhibit the production of amyloid-β peptides, which are implicated in the pathogenesis of the disease . The chemical name of L-685,458 is (5S)-(tert-Butoxycarbonylamino)-6-phenyl-(4R)-hydroxy-(2R)-benzylhexanoyl)-L-leucyl-L-phenylalaninamide .
Métodos De Preparación
The synthesis of L-685,458 involves multiple steps, starting with the protection of amino groups and the formation of peptide bonds. The key steps include:
Protection of amino groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups.
Formation of peptide bonds: The protected amino acids are coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The Boc groups are removed under acidic conditions to yield the final product.
Análisis De Reacciones Químicas
L-685,458 primarily undergoes reactions typical of peptide compounds:
Hydrolysis: The peptide bonds in L-685,458 can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent amino acids.
Oxidation and Reduction: The phenyl groups in L-685,458 can undergo oxidation and reduction reactions, although these are not typically relevant to its biological activity.
Substitution: The hydroxyl group in L-685,458 can participate in substitution reactions, although this is less common.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed from these reactions are the individual amino acids and their derivatives.
Aplicaciones Científicas De Investigación
L-685,458 has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the mechanism of γ-secretase and its role in the cleavage of type-I membrane proteins.
Biology: L-685,458 is used to investigate the role of γ-secretase in various biological processes, including cell signaling and differentiation.
Medicine: The compound is significant in Alzheimer’s disease research, where it is used to study the inhibition of amyloid-β production and its effects on disease progression.
Industry: While its industrial applications are limited, L-685,458 is used in the development of potential therapeutic agents targeting γ-secretase
Mecanismo De Acción
L-685,458 exerts its effects by binding to the active site of γ-secretase, thereby inhibiting its activity. This inhibition prevents the cleavage of amyloid precursor protein (APP) into amyloid-β peptides, which are associated with the formation of amyloid plaques in Alzheimer’s disease. The compound also affects the Notch signaling pathway by inhibiting the cleavage of Notch receptors, which play a role in cell differentiation and development .
Comparación Con Compuestos Similares
L-685,458 is unique among γ-secretase inhibitors due to its high selectivity and potency. Similar compounds include:
DAPT: Another γ-secretase inhibitor with a different chemical structure but similar inhibitory effects.
LY450139: A γ-secretase inhibitor that has been studied for its potential therapeutic effects in Alzheimer’s disease.
L-741,626: A structurally related compound with similar inhibitory activity against γ-secretase
L-685,458 stands out due to its specific binding affinity and the detailed understanding of its mechanism of action, making it a valuable tool in both research and potential therapeutic development.
Propiedades
Fórmula molecular |
C39H52N4O6 |
|---|---|
Peso molecular |
672.9 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S,3R,5S)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C39H52N4O6/c1-26(2)21-33(37(47)41-32(35(40)45)24-29-19-13-8-14-20-29)42-36(46)30(22-27-15-9-6-10-16-27)25-34(44)31(23-28-17-11-7-12-18-28)43-38(48)49-39(3,4)5/h6-20,26,30-34,44H,21-25H2,1-5H3,(H2,40,45)(H,41,47)(H,42,46)(H,43,48)/t30-,31-,32-,33-,34+/m0/s1 |
Clave InChI |
MURCDOXDAHPNRQ-PJRHAEEISA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


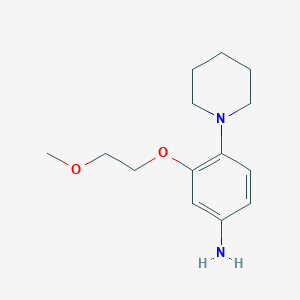

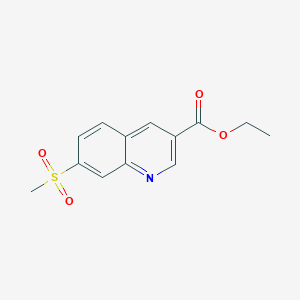
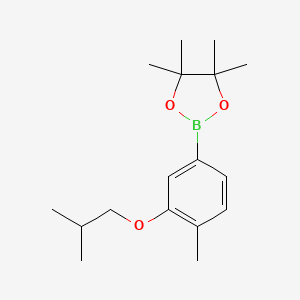
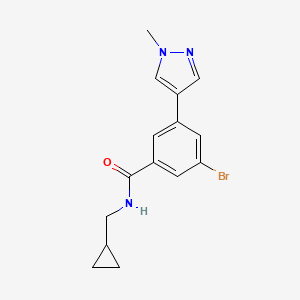
![Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate](/img/structure/B13720765.png)
